2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a propenyl linker between the dioxaborolane ring and a 4-methoxyphenyl group. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, where the boronate serves as a nucleophilic partner, and in materials science for constructing conjugated systems .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-12(13-7-9-14(18-6)10-8-13)11-17-19-15(2,3)16(4,5)20-17/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLXOQWZXIDYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxybenzaldehyde with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the aldehyde is reacted with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Phenols, quinones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Investigated for its potential anti-inflammatory and anti-arthritic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its reactivity and versatility.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the STAT3 pathway. STAT3 is a transcription factor involved in various cellular processes, including inflammation and cell proliferation. By inhibiting STAT3, 2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can reduce the expression of pro-inflammatory proteins and other downstream targets .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Reactivity in Cross-Coupling Reactions
Table 2: Thermal Properties of Selected Boronates
Biological Activity
2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a dioxaborolane ring and a methoxyphenyl group attached to a propene moiety. The presence of the boron atom in its structure is significant for its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anti-inflammatory and anticancer properties. Below are key findings from various studies:
Anti-inflammatory Activity
Research indicates that derivatives of this compound can inhibit pro-inflammatory pathways. For instance, studies have shown that related compounds effectively reduce the expression of inflammatory markers such as cytokines and chemokines in cellular models of inflammation. The mechanism involves the inhibition of signal transducer and activator of transcription 3 (STAT3), which is crucial in mediating inflammatory responses .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific pathways influenced include those associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Case Studies
- Rheumatoid Arthritis Model : In a study focusing on rheumatoid arthritis (RA), a related compound was shown to significantly reduce joint inflammation in animal models by blocking STAT3 activation. This suggests that this compound could have similar therapeutic applications .
- Cancer Cell Lines : In research involving human cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in decreased viability and increased apoptotic markers. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of STAT3 : By targeting STAT3 signaling pathways, the compound effectively reduces inflammation and tumor progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : The compound interrupts normal cell cycle progression in cancer cells, leading to growth inhibition.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The compound is commonly synthesized via transition-metal-catalyzed cross-coupling reactions. For example:
- Suzuki-Miyaura coupling : Using 4-methoxytoluene and bis(pinacolato)diboron (B2pin2) with a cobalt-based catalyst (UiO-Co) yields 83% under mild conditions .
- Direct β-arylation : A palladium-catalyzed protocol with silver carbonate as an additive achieves 50% yield for structurally similar boronate esters .
Key parameters : Catalyst loading (0.2–2 mol%), temperature (room temperature to 80°C), and reaction time (4–24 hours).
Q. How should researchers characterize this compound to confirm purity and structure?
Standard characterization methods include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR detect aromatic protons (δ 7.73–6.88 ppm) and methoxy groups (δ ~3.84 ppm). <sup>11</sup>B NMR confirms boron coordination (δ ~30 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> = 235.11) .
- Chromatography : Use silica gel columns with hexane/CHCl3 (60:40) or boric acid-impregnated silica to isolate isomers .
Advanced Research Questions
Q. What reaction mechanisms govern its participation in cross-coupling reactions?
- Heck-type pathways : In β-arylation, oxidative addition of aryl halides to palladium(0) forms intermediates that undergo migratory insertion with alkenylboronates. Silver carbonate facilitates halide scavenging .
- Electrochemical coupling : For alkyl halide functionalization, single-electron transfer (SET) generates radicals that react with boronates under mild electrochemical conditions .
Q. How do structural modifications (e.g., substituent position) affect reactivity and application?
Comparative studies show:
- Substituent position : Moving the methoxy group from para to meta reduces electronic conjugation, lowering Suzuki coupling yields by ~20% .
- Halogen effects : Chlorine substituents increase steric hindrance, slowing reaction kinetics but improving thermal stability in polymer synthesis .
Methodology : Synthesize analogs (e.g., 3,5-dichloro derivatives) and compare reaction rates via <sup>11</sup>B NMR kinetics .
Q. How can researchers mitigate challenges in isolating stereoisomers or regioisomers?
Q. How should contradictions in spectroscopic data (e.g., missing <sup>13</sup>C signals) be addressed?
Q. What advanced applications exist in materials science and medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
